molecular formula C10H11ClN2O3 B1420299 2-chloro-N-(2-methyl-3-nitrophenyl)propanamide CAS No. 1098360-59-8

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide

Cat. No.: B1420299
CAS No.: 1098360-59-8
M. Wt: 242.66 g/mol
InChI Key: ROIXQTBBMRWRER-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11ClN2O3 It is characterized by the presence of a chloro group, a nitro group, and a propanamide moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-3-nitrophenyl)propanamide typically involves the following steps:

    Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Chlorination: The nitrated product is then subjected to chlorination to introduce a chloro group at the 2-position. This can be done using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the chlorinated nitro compound with propanamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are also critical due to the hazardous nature of some reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: 2-chloro-N-(2-methyl-3-aminophenyl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-N-(2-methyl-3-nitrophenyl)propanoic acid and ammonia.

Scientific Research Applications

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-3-nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can bind to proteins or DNA, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide can be compared with other similar compounds such as:

    2-chloro-N-(2-methylphenyl)propanamide: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    2-chloro-N-(3-nitrophenyl)propanamide: Lacks the methyl group, affecting its steric properties and potentially its interaction with biological targets.

    2-chloro-N-(2-methyl-4-nitrophenyl)propanamide: The position of the nitro group is different, which can influence its electronic properties and reactivity.

Properties

IUPAC Name

2-chloro-N-(2-methyl-3-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6-8(12-10(14)7(2)11)4-3-5-9(6)13(15)16/h3-5,7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIXQTBBMRWRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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